Dehydrobruceantarin: A Technical Guide to its Presumed Structure, Properties, and Biological Activity
Dehydrobruceantarin: A Technical Guide to its Presumed Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
Bruceantin (B1667948) is a complex triterpenoid (B12794562) quassinoid with a picrasane (B1241345) skeleton[2][4]. The proposed structure of dehydrobruceantarin is based on known dehydro derivatives of bruceantin, which feature a 2-hydroxy-3-keto-4-methylcyclohexa-1,4-diene A ring[3]. This modification introduces an additional double bond within the A-ring of the bruceantin core structure.
Table 1: Physicochemical Properties of Bruceantin (as a reference for Dehydrobruceantarin)
| Property | Value | Source |
| Chemical Formula | C₂₈H₃₆O₁₁ | [1] |
| Molar Mass | 548.585 g·mol⁻¹ | [1] |
| Melting Point | 225–226 °C | [1] |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, ethanol (B145695), and methanol (B129727). | [5] |
| Appearance | White to off-white crystalline powder. | [5] |
| UV max (Ethanol) | 221, 280 nm | [6] |
Biological Activity and Mechanism of Action
Bruceantin exhibits a range of biological activities, most notably potent antitumor effects. It has also demonstrated antimalarial, antiamoebic, and antibiotic properties[1][2]. The primary mechanism of its antineoplastic action is the inhibition of protein synthesis[7][8].
Antitumor Activity
Bruceantin has shown significant cytotoxicity against various cancer cell lines, including leukemia, lymphoma, and myeloma[9][10]. It induces cell differentiation and apoptosis[8][9]. In vivo studies have demonstrated tumor regression in mouse xenograft models[10][11].
Mechanism of Action
The antitumor activity of bruceantin is primarily attributed to its ability to inhibit the peptidyl transferase elongation step in protein synthesis, thereby halting the formation of peptide bonds[1][8]. This leads to a decrease in both protein and DNA synthesis[2].
Furthermore, bruceantin has been shown to induce apoptosis through the activation of caspase signaling pathways and the disruption of mitochondrial function[8][9]. It can down-regulate the expression of the c-Myc oncoprotein, a key regulator of cell proliferation and apoptosis[8].
Signaling Pathway of Bruceantin-Induced Apoptosis
Caption: Bruceantin induces apoptosis through mitochondrial dysfunction and c-Myc down-regulation.
Experimental Protocols
While specific protocols for dehydrobruceantarin are unavailable, the following outlines a general methodology for the isolation of bruceantin from Brucea antidysenterica, which would likely be the starting point for obtaining or synthesizing a dehydro derivative.
Isolation of Bruceantin
Source Material: Stems and leaves of Brucea antidysenterica.
General Workflow:
Caption: General workflow for the isolation of bruceantin from its natural source.
Detailed Steps (Hypothetical for Dehydrobruceantarin):
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Extraction: Dried and powdered plant material is exhaustively extracted with a suitable solvent such as ethanol or methanol at room temperature.
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Solvent-Solvent Partitioning: The crude extract is concentrated and then partitioned between an immiscible solvent pair (e.g., chloroform-water or ethyl acetate-water) to separate compounds based on their polarity. The quassinoid-rich fraction is collected.
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Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate) to separate the mixture into fractions.
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Further Purification: Fractions showing the presence of the target compound (as monitored by thin-layer chromatography) are combined and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
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Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Spectral Data
Specific spectral data for dehydrobruceantarin is not available. The following tables summarize the expected characteristic spectral features based on the known structure of bruceantin and the proposed dehydro-modification.
Table 2: Predicted 1H and 13C NMR Data for the Dehydro-A-Ring of Dehydrobruceantarin
| Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| 1 | Olefinic proton | Olefinic carbon |
| 2 | - | Carbonyl carbon |
| 3 | - | Hydroxylated carbon |
| 4 | Olefinic proton | Olefinic carbon |
| 5 | Methine proton | Methine carbon |
| 10 | Methyl protons | Methyl carbon |
Table 3: Key IR Absorption Bands for Bruceantin (and expected for Dehydrobruceantarin)
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | ~3400 (broad) |
| C=O (ester, ketone) | ~1735, ~1680 |
| C=C (alkene) | ~1640 |
| C-O (ether, ester) | ~1250 |
Table 4: Mass Spectrometry Data for Bruceantin
| Ionization Mode | Observed m/z |
| ESI-MS (+) | [M+H]⁺, [M+Na]⁺ |
Conclusion
Dehydrobruceantarin is a putative derivative of the potent antitumor quassinoid, bruceantin. Based on the available literature for related compounds, it is expected to possess a modified A-ring with an additional degree of unsaturation. This structural change may influence its biological activity, potentially leading to altered potency or selectivity. Further research is required to isolate or synthesize dehydrobruceantarin and fully characterize its chemical and biological properties. The information provided in this guide, based on the well-documented properties of bruceantin, serves as a foundational resource for such future investigations.
References
- 1. Bruceantin - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. The Isolation and Structural Elucidation of Bruceantin and Bruceantinol, New Potent Antileukemic Quassinoids from Brucea antidysenterica | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. chemspider.com [chemspider.com]
- 5. nbinno.com [nbinno.com]
- 6. Bruceantin [drugfuture.com]
- 7. Mode of action of the antitumor compound bruceantin, an inhibitor of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
